molecular formula C9H5BrF4O2 B1384747 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one CAS No. 1806313-19-8

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one

Cat. No.: B1384747
CAS No.: 1806313-19-8
M. Wt: 301.03 g/mol
InChI Key: LRQCVFTUNNHZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one is a chemical compound with the molecular formula C9H5BrF4O2 and a molecular weight of 301.03 g/mol. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethoxy group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one typically involves the bromination of 1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups depending on the nucleophile used.

    Reduction: 1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethanol.

    Oxidation: 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various fluorinated compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique structural features.

    Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

    Agrochemicals: The compound is used in the development of novel agrochemicals with enhanced efficacy and environmental compatibility.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoromethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,5-di(trifluoromethyl)phenyl)ethan-1-one
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromo-5-(trifluoromethyl)phenol

Uniqueness

2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable building block in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-bromo-1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c10-4-8(15)5-1-6(11)3-7(2-5)16-9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQCVFTUNNHZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Reactant of Route 5
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(3-fluoro-5-(trifluoromethoxy)phenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.